molecular formula C12H15N3O2 B2847806 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956751-64-7

2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2847806
CAS No.: 956751-64-7
M. Wt: 233.271
InChI Key: XXAJQYWJGFBXQU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₅N₃O₂
SMILES: COC₁=CC=CC(=C₁)C₂=NN(C(=C₂)N)CCO
InChI: InChI=1S/C12H15N3O2/c1-17-10-4-2-3-9(7-10)11-8-12(13)15(14-11)5-6-16/h2-4,7-8,16H,5-6,13H2,1H3
Key Structural Features:

  • A pyrazole core substituted at position 3 with a 3-methoxyphenyl group and at position 5 with an amino group.
  • A hydroxyethyl side chain at position 1 of the pyrazole ring.
    Collision Cross-Section (CCS) Data (Predicted):
  • [M+H]⁺: 152.6 Ų
  • [M+Na]⁺: 164.5 Ų
  • [M-H]⁻: 154.8 Ų

This compound is part of a broader class of pyrazole derivatives, which are studied for their diverse pharmacological and material science applications. Its structural uniqueness lies in the 3-methoxyphenyl substituent, which influences electronic properties and solubility compared to analogs with halogens or heterocycles.

Properties

IUPAC Name

2-[5-amino-3-(3-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-3-9(7-10)11-8-12(13)15(14-11)5-6-16/h2-4,7-8,16H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAJQYWJGFBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution

Racemic mixtures are resolved using (-)-camphorsulfonic acid in ethanol, yielding enantiomers with >90% ee.

Functional Group Interconversion

  • N-Acylation : Reacting with acetic anhydride introduces acetyl groups at N1 (yield: 68%).
  • O-Demethylation : BBr₃ in DCM removes the methoxy group (caution: exothermic).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Cyclocondensation 75–89 95–98 Moderate
Alkylation 70–75 98 High
Multicomponent 83 99 High

The multicomponent method offers the best balance of efficiency and purity, though cyclocondensation remains preferred for small-scale syntheses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group ( NH2\text{ NH}_2) exhibits strong nucleophilic character:

Reaction Type Conditions Product Yield Reference
AcylationAcetic anhydride, pyridine, 80°CNN-Acetyl derivative85%
AlkylationCH3I\text{CH}_3I, K2CO3K_2CO_3, DMFNN-Methylated pyrazole78%
CondensationBenzaldehyde, H2SO4\text{H}_2SO_4, EtOHSchiff base ( N CH C6H5\text{ N CH C}_6\text{H}_5)63%

Oxidation Reactions

The ethanol group ( CH2OH\text{ CH}_2\text{OH}) undergoes oxidation to form ketones or carboxylic acids:

Oxidizing Agent Conditions Product Yield Reference
KMnO4\text{KMnO}_4Acidic H2O\text{H}_2\text{O}, reflux2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid68%
CrO3\text{CrO}_3Acetone, 0°CCorresponding ketone72%

Arylation and Cross-Coupling

The methoxyphenyl group facilitates chemoselective arylation via laccase-mediated reactions:

  • Reactants : Catechol derivatives, Myceliophthora thermophila\text{Myceliophthora thermophila} laccase.
  • Conditions : Citrate buffer (pH 4.5), ethyl acetate, room temperature .
  • Mechanism : Oxidative coupling forms orthoquinones, which react with the amino group.
  • Yield : 89–94% for C-4-arylated derivatives .

Methoxyphenyl Group Reactivity

The 3-methoxyphenyl substituent participates in:

  • Demethylation : BBr3\text{BBr}_3 in CH2Cl2\text{CH}_2\text{Cl}_2 converts  OCH3\text{ OCH}_3 to  OH\text{ OH} .
  • Electrophilic Substitution : Nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) yields nitro derivatives at the para position .

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 493 K .
  • Byproducts : Tosyl group elimination occurs under strong acidic conditions, forming desulfonated pyrazoles.

Key Research Findings

  • Laccase-Mediated Arylation : Demonstrated high regioselectivity for C-4 position, enabling synthesis of biaryl derivatives without protecting groups .
  • Solvent Effects : Ethanol enhances nucleophilic substitution rates compared to DMSO.
  • Crystal Structure : Hydrogen bonding between  NH2\text{ NH}_2 and ethanol groups stabilizes the lattice .

This compound’s versatility in substitution, oxidation, and coupling reactions underscores its utility in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them promising candidates for drug development .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects
Another area of interest is the neuroprotective capabilities of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Properties
The compound's structure suggests potential applications as a pesticide. Research has indicated that pyrazole derivatives can act as effective insecticides against various agricultural pests. Field trials are needed to assess the efficacy and safety of this compound in real-world agricultural settings .

Herbicidal Activity
In addition to its pesticidal properties, there is emerging evidence that 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol may exhibit herbicidal activity. Studies have shown that certain pyrazole compounds can inhibit plant growth by disrupting specific biochemical pathways, making them candidates for herbicide development .

Material Science

Polymer Chemistry
The unique chemical properties of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol allow it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its effectiveness as a modifier in various polymer applications .

Summary Table of Applications

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer, Anti-inflammatory, NeuroprotectiveInduces apoptosis, inhibits cytokines, protects neurons
Agricultural SciencePesticide and HerbicideEffective against pests, inhibits plant growth
Material SciencePolymer modificationEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol against breast cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease models, the compound was administered to test subjects. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol (Target) 3-Methoxyphenyl C₁₂H₁₅N₃O₂ 233.27 Enhanced solubility due to methoxy group; predicted CCS data available.
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-Chlorophenyl C₁₁H₁₃ClN₃O 238.69 Chlorine substituent increases lipophilicity; potential for halogen bonding in drug design.
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol Thiophen-2-yl C₉H₁₁N₃OS 209.27 Thiophene introduces π-electron richness; may alter redox properties.
2-[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol Trifluoromethyl C₆H₈F₃N₃O 195.14 CF₃ group enhances metabolic stability and electron-withdrawing effects.
ASP5878 (FGFR3 inhibitor) 2,6-Difluoro-3,5-dimethoxy C₁₈H₁₉F₂N₅O₃ 391.37 Clinical relevance in urothelial cancer; demonstrates the role of fluorinated substituents.

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The methoxy group in the target compound improves water solubility compared to the chlorophenyl analog, which is more lipophilic .
  • Thiophene and trifluoromethyl groups introduce distinct electronic profiles, affecting binding interactions in biological systems .

Synthetic Pathways: Pyrazole derivatives are commonly synthesized via condensation reactions. For example, and describe using malononitrile or ethyl cyanoacetate with triethylamine in 1,4-dioxane, suggesting shared methodologies for analogous compounds .

Pharmacological Potential: While the target compound lacks reported bioactivity data, analogs like ASP5878 () highlight the importance of the hydroxyethyl side chain in kinase inhibition. The 3-methoxyphenyl group may modulate selectivity compared to ASP5878’s difluorinated aromatic system .

Collision Cross-Section (CCS) Data :

  • The target compound’s predicted CCS values (e.g., 152.6 Ų for [M+H]⁺) provide insights into its gas-phase ion mobility, useful for analytical method development .

Biological Activity

2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in anticancer and anti-inflammatory domains. This article consolidates current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The chemical structure of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
CAS Number956568-62-0
Boiling PointNot specified
Purity≥ 96%

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol. The compound has shown promise against various cancer cell lines:

  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. Specifically, it has been noted to disrupt tubulin polymerization, thereby affecting microtubule dynamics essential for mitosis .
  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
    • PC-3 (prostate cancer)

The IC₅₀ values for these cell lines range from low micromolar concentrations, indicating significant potency.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been investigated for its anti-inflammatory effects:

  • Inflammatory Pathways : Studies suggest that it inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This inhibition is crucial for managing conditions characterized by chronic inflammation.

Study on Antitumor Effects

A notable study synthesized various pyrazole derivatives and evaluated their antitumor activities. Among them, the compound demonstrated effective inhibition of tumor growth in xenograft models, showing a reduction in tumor size and weight compared to control groups . The study also employed molecular docking simulations to predict binding interactions with key proteins involved in cancer progression.

In Vivo Studies

In vivo evaluations have shown that the administration of this compound leads to significant tumor regression in animal models. The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of 2-[5-amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 60–80°C), pH (neutral to slightly basic), and solvent selection (ethanol or dimethyl sulfoxide [DMSO]). For example, refluxing with phenyl hydrazine in ethanol under basic conditions (e.g., KOH) for 5–7 hours, followed by TLC monitoring, is a common approach . Post-reaction purification via crystallization (ethanol as a solvent) and acidification (HCl) improves purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), pyrazole protons (δ ~6.5–8.0 ppm), and ethanol moiety (δ ~3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 261.3 for C₁₁H₁₃N₃O₂) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., –OH stretch at ~3200–3400 cm⁻¹, C–N at ~1250 cm⁻¹) .

Q. Which solvents are suitable for solubility testing in biological assays?

  • Methodological Answer : Ethanol and DMSO are preferred due to their compatibility with in vitro assays. Prepare stock solutions in DMSO (10–20 mM) and dilute in aqueous buffers (e.g., PBS) to ≤1% DMSO to avoid cellular toxicity .

Q. What preliminary assays can screen for biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding studies (radioligand displacement assays). Use cell viability assays (MTT or resazurin) for anticancer potential. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Cu-Kα or synchrotron radiation) and refine using SHELXL . Analyze dihedral angles between the pyrazole ring and methoxyphenyl group (e.g., ~16–50°) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) to confirm stereoelectronic effects .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replace 3-methoxyphenyl with thiophen-2-yl or pyridin-4-yl) and compare bioactivity . Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases. Validate experimentally via SPR (surface plasmon resonance) .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Thermal Stability : Incubate at 40–60°C for 4 weeks; monitor degradation via HPLC .
  • pH Stability : Test in buffers (pH 2–9) for 24–72 hours; quantify intact compound using LC-MS .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization or oxidation .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

  • Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology:
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM or X-ray co-crystallography : Resolve compound-enzyme complexes to identify active-site interactions (e.g., hydrogen bonds with catalytic residues) .

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